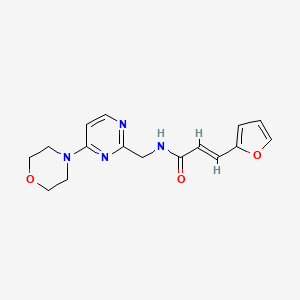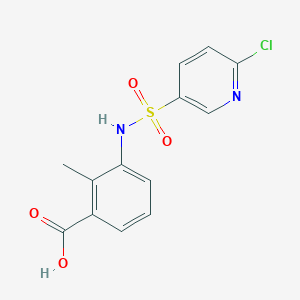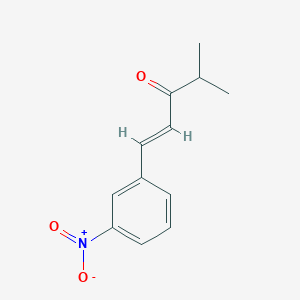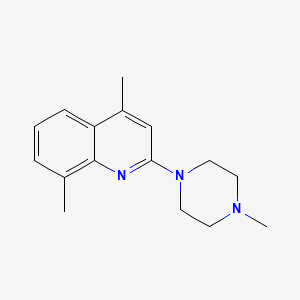![molecular formula C12H12F3N B2830705 [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287282-85-1](/img/structure/B2830705.png)
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "TFBPA" and is a bicyclic amine that contains a trifluorophenyl group. TFBPA has been synthesized using various methods, and its unique structure has led to its investigation in several scientific fields.
Mécanisme D'action
The mechanism of action of TFBPA is not fully understood, but it is believed to interact with specific targets in the body, leading to its biological effects. TFBPA has been shown to bind to the sigma-1 receptor, a protein that plays a role in various physiological processes, including pain perception, memory, and mood regulation. TFBPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
TFBPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that TFBPA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. TFBPA has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, TFBPA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFBPA is its unique structure, which makes it a valuable building block for the synthesis of novel materials and catalysts. Additionally, TFBPA has been shown to have potential therapeutic applications, making it a promising drug candidate. However, one limitation of TFBPA is its limited availability, as it is a relatively new compound that has not yet been extensively studied.
Orientations Futures
There are several future directions for the study of TFBPA. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, TFBPA can be further studied as a building block for the synthesis of novel materials, such as polymers and dendrimers. Furthermore, the mechanism of action of TFBPA can be further elucidated to better understand its biological effects.
Méthodes De Synthèse
The synthesis of TFBPA can be achieved through several methods. One of the most commonly used methods involves the reaction of 1,3-cyclohexadiene with trifluoroacetaldehyde in the presence of a palladium catalyst. This reaction yields the intermediate compound, [3-(2,3,4-trifluorophenyl)-1-cyclohexen-1-yl]methanamine, which can be further reacted with bicyclo[1.1.1]pentane to produce TFBPA.
Applications De Recherche Scientifique
TFBPA has been investigated for its potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TFBPA has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. TFBPA has also been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and dendrimers. Additionally, TFBPA has been studied as a catalyst for various chemical reactions, including the synthesis of chiral compounds.
Propriétés
IUPAC Name |
[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-8-2-1-7(9(14)10(8)15)12-3-11(4-12,5-12)6-16/h1-2H,3-6,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTREODUKQHEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=C(C=C3)F)F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride](/img/structure/B2830624.png)


![(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2830631.png)
![3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2830632.png)
![3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2830635.png)
![N5-(2,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2830638.png)
![5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2830639.png)

![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2830641.png)

![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2830644.png)
![3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2830645.png)